3-(2-chlorophenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione
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Overview
Description
3-(2-CHLOROPHENYL)-6-PHENYL-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE is a complex organic compound that belongs to the class of isoindole derivatives.
Preparation Methods
The synthesis of 3-(2-CHLOROPHENYL)-6-PHENYL-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE typically involves multicomponent reactions, cycloaddition reactions, and transition metal-catalyzed C–H activation reactions . One common synthetic route includes the [3+2] cycloaddition of azomethine ylides and münchnones . Industrial production methods often utilize these reactions under optimized conditions to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-CHLOROPHENYL)-6-PHENYL-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-CHLOROPHENYL)-6-PHENYL-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar compounds include other isoindole derivatives, such as:
Compared to these compounds, 3-(2-CHLOROPHENYL)-6-PHENYL-4A,7A,8,8A-TETRAHYDRO-3AH-4,8-METHANOISOXAZOLO[4,5-F]ISOINDOLE-5,7(4H,6H)-DIONE is unique due to its specific structural features, such as the presence of the methanoisoxazolo ring and the combination of chlorophenyl and phenyl groups. These structural elements contribute to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C22H17ClN2O3 |
---|---|
Molecular Weight |
392.8 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-10-phenyl-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-9,11-dione |
InChI |
InChI=1S/C22H17ClN2O3/c23-15-9-5-4-8-12(15)19-18-13-10-14(20(18)28-24-19)17-16(13)21(26)25(22(17)27)11-6-2-1-3-7-11/h1-9,13-14,16-18,20H,10H2 |
InChI Key |
SQDUIBLQVHZPAX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C(C1C4C2C(=NO4)C5=CC=CC=C5Cl)C(=O)N(C3=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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